(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
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Overview
Description
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The compound also features a hydroxymethyl group at the 5-position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of 2-chloro-1-(4-methyl-2-(trifluoromethyl)thiazol-5-yl)ethanone with thiourea under basic conditions. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazole derivative using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)carboxylic acid.
Reduction: (2-Methyl-4-(trifluoromethyl)thiazole).
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the synthesis of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as an inhibitor of key enzymes involved in disease pathways .
Comparison with Similar Compounds
(2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(2-Methyl-4-(trifluoromethyl)thiazole): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2-(Trifluoromethyl)thiazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group at the 2-position
Uniqueness: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAQJWNNEXFILD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650214 |
Source
|
Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-72-9 |
Source
|
Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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